RubiadinOphiopogonanone F
Description
Contextualization within Natural Product Discovery and Development Research
The discovery of RubiadinOphiopogonanone F is a direct result of systematic phytochemical investigations into plants with a history of use in traditional medicine. stuartxchange.orguzh.ch This compound belongs to the homoisoflavonoids, a specific class of flavonoids characterized by an additional carbon atom that connects the B- and C-rings of their structure. nih.gov Homoisoflavonoids are recognized for a variety of biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov
This compound was isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl, a plant species widely distributed in East Asia and a rich source of homoisoflavonoids. stuartxchange.orgnih.govmdpi.com The study of this plant is part of a larger effort to isolate and characterize its numerous chemical constituents, which also include steroidal saponins (B1172615) and polysaccharides, to understand their potential pharmacological value. nih.govphcog.com The identification of new compounds like this compound from such well-known medicinal plants underscores the continued importance of natural product discovery in finding novel chemical structures. mdpi.com
Rationale for Comprehensive Investigation of this compound
The primary rationale for the investigation that led to the discovery of this compound was the systematic search for new, previously uncharacterized homoisoflavonoids from Ophiopogon japonicus. nih.govmedchemexpress.eu The ongoing interest in this plant is fueled by the diverse biological activities reported for its extracts and isolated compounds. nih.govfrontiersin.org
A significant driver for the continued interest in this compound is its potential biological activity. Specifically, this compound has been identified as a substance that can be used in the preparation of drugs for resisting hepatocellular injury. chemfaces.com This potential hepatoprotective application provides a strong justification for more in-depth research into its mechanisms of action and pharmacological profile. The general antioxidant properties exhibited by other homoisoflavonoids from the same plant further support the rationale for investigating this specific molecule. nih.gov
Overview of Research Approaches and Methodologies
The characterization of this compound involved a series of established methodologies common in the field of natural product chemistry. The process began with the extraction of chemical constituents from the raw plant material, followed by isolation and purification, and concluded with structural elucidation.
The initial step involved the extraction of dried tubers of Ophiopogon japonicus using an ethanol (B145695) extract. nih.govbiocrick.com This crude extract, containing a complex mixture of compounds, was then subjected to various chromatographic techniques to separate the individual components. The isolation of this compound, along with four other new homoisoflavonoids, was achieved through methods including preparative thin-layer chromatography (PTLC). mdpi.com
Once isolated, the definitive structure of this compound was determined using a range of spectroscopic analyses. nih.govbiocrick.com These analytical techniques are fundamental to structure elucidation in chemistry and include methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed information about the molecule's atomic arrangement and connectivity. anu.edu.au The original study that identified this compound specifically credits spectroscopic analyses for elucidating its novel structure. nih.govmedchemexpress.eubiocrick.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRDDWHTRSYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of Rubiadinophiopogonanone F
Methodologies for Sourcing and Preliminary Extraction from Biological Matrix
The initial and critical phase in the study of any natural product is the selection of a viable biological source and the development of an efficient extraction method to obtain a crude mixture containing the compound of interest.
Ophiopogonanone F has been successfully isolated from the tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant belonging to the Asparagaceae family. nih.govstuartxchange.orgbiocrick.comchemfaces.commdpi.com This perennial herb, commonly known as mondo grass, has a history of use in traditional medicine, making it a subject of phytochemical investigations. The selection of the tubers as the source material is based on scientific reports indicating the presence of a diverse array of homoisoflavonoids, including Ophiopogonanone F, within this specific plant organ. nih.govstuartxchange.orgbiocrick.comchemfaces.com
The primary step in isolating Ophiopogonanone F involves the extraction of the dried and powdered tubers of Ophiopogon japonicus. An ethanol (B145695) extract is prepared to draw out a broad spectrum of organic compounds from the plant material. nih.govbiocrick.comchemfaces.com Following the initial ethanol extraction, the resulting crude extract is typically subjected to further partitioning. This is often achieved by dissolving the extract in water and then performing a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297). mdpi.com This step serves to concentrate the homoisoflavonoids, including Ophiopogonanone F, in the ethyl acetate fraction, thereby simplifying the subsequent purification process.
Selection of Biological Materials for RubiadinOphiopogonanone F Isolation
Chromatographic Separation and Purification Strategies for Ophiopogonanone F
With a crude extract enriched in the target compound, the next phase involves the use of various chromatographic techniques to separate Ophiopogonanone F from other co-extracted molecules. Chromatography leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. orgchemboulder.comrnlkwc.ac.in
The ethyl acetate fraction, containing a mixture of compounds, undergoes initial fractionation using column chromatography. orgchemboulder.comrnlkwc.ac.in This technique involves passing the mixture through a column packed with an adsorbent material, typically silica (B1680970) gel. orgchemboulder.com A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. For the isolation of homoisoflavonoids from Ophiopogon japonicus, a gradient of solvents with increasing polarity, such as a mixture of chloroform (B151607) and methanol (B129727), is often employed to elute the compounds from the silica gel column. researchgate.net This initial chromatographic step results in several fractions with varying chemical compositions.
Table 1: Overview of Initial Chromatographic Fractionation
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Example) | Purpose |
| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | To separate the crude ethyl acetate extract into simpler fractions based on polarity. |
Further purification of the fractions obtained from column chromatography is often achieved using High-Performance Liquid Chromatography (HPLC). researchgate.netoiv.int HPLC offers higher resolution and is a powerful tool for separating structurally similar compounds. For the final purification of Ophiopogonanone F, preparative thin-layer chromatography (PTLC), a planar form of chromatography with similar principles to column chromatography, has been specifically reported. mdpi.com In this documented instance, a mobile phase consisting of a 20:1 mixture of chloroform and ethyl acetate was utilized to achieve the separation of Ophiopogonanone F on a silica gel plate. mdpi.com Analytical HPLC, on the other hand, is employed to assess the purity of the isolated compound. researchgate.net
Table 2: High-Resolution Chromatographic Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase (Reported for Ophiopogonanone F) | Primary Function |
| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel | Chloroform-Ethyl Acetate (20:1) | Final purification of Ophiopogonanone F. |
| Analytical HPLC | Reversed-Phase (e.g., C18) | Acetonitrile-Water Gradient (Typical) | Purity assessment of the isolated compound. |
Gas chromatography (GC) is a chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. rnlkwc.ac.in While GC is a powerful tool for the analysis of volatile and semi-volatile compounds, its application in the direct separation and purification of a relatively non-volatile and complex molecule like the homoisoflavonoid Ophiopogonanone F is not a standard procedure. The isolation and purification of such compounds are predominantly achieved through liquid chromatography techniques like column chromatography and HPLC.
Thin-Layer Chromatography (TLC) for Monitoring and Pre-separation
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and inexpensive tool in the initial stages of natural product isolation. stuartxchange.orgscielo.br Its primary roles in the context of isolating this compound include monitoring the progress of extraction and fractionation, and the preliminary separation of compounds within complex mixtures. jst.go.jpnih.gov
In a typical workflow, the crude extract from Ophiopogon japonicus tubers is spotted onto a TLC plate, which consists of a solid adsorbent like silica gel coated on a support such as glass or aluminum. stuartxchange.orgscielo.br The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase; compounds with higher affinity for the stationary phase travel shorter distances up the plate. stuartxchange.org
For the separation of homoisoflavonoids like this compound, various solvent systems can be employed, often consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve the best possible separation of the target compound from other constituents. After development, the separated spots are visualized. While some compounds are colored, many, including homoisoflavonoids, are not. Visualization can be achieved by exposing the plate to ultraviolet (UV) light, under which compounds that absorb UV light will appear as dark spots against a fluorescent background, or by spraying the plate with a staining reagent like iodine vapor, which temporarily stains organic compounds. stuartxchange.orgscielo.br The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and track the compound of interest through the purification process. scielo.br
Medium Pressure Liquid Chromatography (MPLC) Applications
Following preliminary analysis and separation by TLC, Medium Pressure Liquid Chromatography (MPLC) can be employed for the fractionation of the crude extract on a larger scale. MPLC bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC), offering better resolution and faster separation times than the former while being more cost-effective for preparative-scale work than the latter.
In the isolation of this compound, an MPLC system would typically use a pre-packed column containing a stationary phase, such as silica gel. The crude extract or a pre-separated fraction is loaded onto the column, and a solvent or a gradient of solvents is pumped through the column at a moderate pressure. The effluent is collected in a series of fractions, and each fraction is analyzed by TLC to identify those containing the target compound. This process allows for the efficient separation of the complex mixture into simpler fractions, enriching this compound and facilitating its subsequent purification by techniques like HPLC. jst.go.jp
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound
Once this compound is isolated in a pure form, its chemical structure is determined using a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. nih.govjst.go.jpjst.go.jp It provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. For this compound, these 1D spectra would indicate the presence of aromatic protons, methoxy (B1213986) groups, and the characteristic signals for the homoisoflavanone skeleton. nih.gov
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. jst.go.jp
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. jst.go.jp
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the stereochemistry and conformation of the molecule. jst.go.jp
Based on the data for ophiopogonanone F (a synonym for this compound) from the literature, the following NMR data can be compiled: nih.gov
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | HMBC Correlations (H to C) |
| 2 | 72.8 | 4.35 (dd, 10.8, 6.8) | C-3, C-4 |
| 4.10 (t, 10.8) | C-3, C-4 | ||
| 3 | 48.7 | 2.50 (m) | C-2, C-4, C-4a, C-9 |
| 4 | 197.8 | ||
| 4a | 104.9 | ||
| 5 | 163.5 | ||
| 6 | 97.5 | 6.02 (s) | C-4a, C-5, C-7, C-8, C-10 |
| 7 | 165.7 | ||
| 8 | 92.5 | ||
| 8a | 161.7 | ||
| 9 | 30.6 | 2.80 (dd, 13.6, 5.2) | C-3, C-1', C-2', C-6' |
| 2.70 (dd, 13.6, 10.0) | C-3, C-1', C-2', C-6' | ||
| 1' | 131.5 | ||
| 2' | 114.9 | 6.81 (d, 8.4) | C-4', C-6', C-9 |
| 3' | 146.9 | ||
| 4' | 145.4 | ||
| 5' | 115.8 | 6.72 (d, 8.4) | C-1', C-3', C-4' |
| 6' | 121.5 | 6.65 (s) | C-2', C-4', C-9 |
| 7-OCH₃ | 55.7 | 3.82 (s) | C-7 |
| 3'-OCH₃ | 56.2 | 3.75 (s) | C-3' |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jst.go.jp For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. jst.go.jp
For this compound, HRMS would be used to determine its exact molecular weight and deduce its molecular formula. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting fragmentation pattern provides valuable clues about the structure of the molecule, as the fragments correspond to different substructures of the parent compound. nih.gov
| Technique | Ion | m/z (Observed) | Molecular Formula |
| HR-EI-MS | [M]⁺ | 344.1258 | C₁₉H₂₀O₆ |
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for High-Resolution Analysis
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the pinnacle of mass spectrometric performance, offering unparalleled mass resolution and accuracy. This technique is particularly useful for analyzing complex mixtures and for the unambiguous determination of elemental compositions, even for molecules with very similar masses.
In the context of natural product research, FT-ICR-MS can be used to analyze crude extracts to rapidly identify known compounds and pinpoint novel ones based on their exact masses. For a pure compound like this compound, an FT-ICR-MS analysis would provide the highest possible confidence in its molecular formula determination. The ions are trapped in a strong magnetic field and their cyclotron frequency is measured, which is inversely proportional to their m/z ratio. The Fourier transform of this frequency signal yields the mass spectrum. The exceptional resolving power of FT-ICR-MS can distinguish between ions with extremely small mass differences, which is often crucial for differentiating between potential elemental compositions.
Biosynthetic Pathway Investigations of Rubiadinophiopogonanone F
Identification of Precursors and Intermediates in RubiadinOphiopogonanone F Biosynthesis
There is no direct scientific evidence identifying the precursors and intermediates for this compound. However, based on related compounds, we can speculate on its origins.
The biosynthesis of rubiadin (B91156) , a 1,3-dihydroxy-2-methyl anthraquinone (B42736), is understood to occur via two primary pathways: the chorismate/o-succinylbenzoic acid pathway and the polyketide pathway. dovepress.comtandfonline.comresearchgate.net Key precursors for the anthraquinone core in plants like Rubia cordifolia include phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which form chorismate. dovepress.com This is followed by conversion to o-succinylbenzoate (OSB). dovepress.com The final steps involve isopentenyl pyrophosphate (IPP), which can be derived from either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. dovepress.com
Ophiopogonanones are a class of homoisoflavonoids found in the plant Ophiopogon japonicus. biosynth.combiorxiv.orgjst.go.jpnih.gov Homoisoflavonoids are synthesized via the flavonoid branch of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine. Studies on Ophiopogon japonicus have implicated general flavonoid pathway precursors such as p-coumaroyl-CoA and naringenin (B18129) chalcone (B49325). researchgate.net
A proposed, though unconfirmed, pathway for this compound would involve the convergence of these two distinct biosynthetic routes.
Table 1: Potential Precursors for this compound Based on Related Compounds
| Potential Precursor | Associated Pathway | Parent Compound Class |
| Phosphoenolpyruvate (PEP) | Chorismate Pathway | Anthraquinone (Rubiadin) |
| Erythrose-4-Phosphate (E4P) | Chorismate Pathway | Anthraquinone (Rubiadin) |
| o-Succinylbenzoate (OSB) | Chorismate Pathway | Anthraquinone (Rubiadin) |
| Isopentenyl Pyrophosphate (IPP) | MVA/MEP Pathway | Anthraquinone (Rubiadin) |
| Phenylalanine | Phenylpropanoid Pathway | Homoisoflavonoid (Ophiopogonanone) |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Homoisoflavonoid (Ophiopogonanone) |
| Naringenin Chalcone | Flavonoid Pathway | Homoisoflavonoid (Ophiopogonanone) |
Enzymatic Steps and Mechanisms in the Biosynthetic Cascade
Specific enzymes responsible for the synthesis of this compound have not been identified. However, analysis of related pathways in Ophiopogon japonicus and anthraquinone-producing plants allows for postulation.
The biosynthesis of homoisoflavonoids in Ophiopogon japonicus is believed to involve key enzymes of the flavonoid pathway. researchgate.net Transcriptomic studies have shown the expression of genes encoding for:
Phenylalanine ammonia-lyase (PAL)
4-coumarate-CoA ligase (4CL)
Chalcone synthase (CHS)
Chalcone isomerase (CHI)
These enzymes work sequentially to convert phenylalanine into the chalcone scaffold, a central intermediate for all flavonoids. researchgate.net The formation of the characteristic homoisoflavonoid structure would require further, currently uncharacterized, enzymatic modifications.
For the rubiadin portion, the synthesis involves enzymes of the shikimate pathway to produce chorismate, and then a series of uncharacterized enzymes for the conversion to the final anthraquinone structure. rsc.org
Genetic Analysis of Biosynthetic Gene Clusters for this compound
A biosynthetic gene cluster (BGC) specifically responsible for this compound has not been identified. In fungi and bacteria, genes for a specific metabolic pathway are often co-located in the genome, forming a BGC. In plants, while genes for a pathway are often co-regulated, they are not always physically clustered.
Genomic and transcriptomic analyses of Ophiopogon japonicus have identified genes involved in flavonoid synthesis that respond to environmental stress, suggesting these could be part of the plant's secondary metabolism regulation. researchgate.netnih.gov However, a complete BGC for any specific ophiopogonanone, let alone this compound, has not been mapped.
Chemoenzymatic and Synthetic Biology Approaches to Pathway Elucidation and Manipulation
Currently, there are no published studies on the use of chemoenzymatic or synthetic biology approaches to investigate or manipulate the biosynthetic pathway of this compound. These techniques are powerful tools for understanding and engineering complex natural product pathways. dovepress.comtandfonline.comresearchgate.net
Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules. researchgate.net This approach could theoretically be used to synthesize proposed intermediates of the this compound pathway and test them as substrates for enzymes isolated from relevant plant species.
Synthetic biology involves engineering microorganisms or plants to produce a desired compound. tandfonline.comresearchgate.net By introducing and combining genes from the rubiadin and ophiopogonanone pathways into a host organism like yeast or E. coli, it might be possible to reconstruct the pathway and produce the compound, thereby confirming the required genes and enzymes.
These advanced approaches represent future avenues of research that could be employed to unravel the biosynthetic mystery of this compound.
Mechanistic Studies of Rubiadinophiopogonanone F at Molecular and Cellular Levels
In Vitro Mechanistic Studies of RubiadinOphiopogonanone F
In vitro studies provide a controlled environment to dissect the specific molecular interactions and cellular effects of a compound, free from the complexities of a whole biological system. For this compound, these studies are the first step in characterizing its biological activity.
Identifying the direct molecular targets of a compound is fundamental to understanding its mechanism. Computational and experimental methods are employed to determine which proteins or receptors this compound binds to and the nature of these interactions.
Specific experimental data from receptor binding assays and kinetic studies for this compound are not extensively detailed in the current body of research. Such assays would be necessary to determine its affinity and binding kinetics to specific cellular receptors, providing quantitative insights into the stability and duration of the compound-receptor complex.
Direct experimental evidence from enzyme inhibition or activation assays specifically for this compound is limited. These studies are critical for determining if the compound's mechanism involves altering the activity of key enzymes, which could explain its effects on metabolic or signaling pathways.
Computational methods, such as molecular docking, have been utilized to predict the binding affinity between this compound and potential protein targets. In a network pharmacology study of the Qishan formula, where this compound is a constituent component, molecular docking was used to simulate the interaction between the formula's active ingredients and key protein targets associated with lung adenocarcinoma. researchgate.net These predictions suggest that components of the formula may bind to proteins that are critical in cancer-related signaling pathways. researchgate.net
Table 1: Predicted Protein-Ligand Interactions for Key Targets of the Qishan Formula This table reflects predictive data from molecular docking studies on a formula containing this compound. The binding affinities are for the core components identified in the study.
| Protein Target | Predicted Role in Cellular Processes | Relevance to Signaling Pathways |
|---|---|---|
| SRC | Signal transduction, cell proliferation, and differentiation | MAPK, PI3K/AKT |
| TP53 | Tumor suppression, cell cycle regulation, apoptosis | PI3K/AKT |
| PIK3R1 | Subunit of PI3K, involved in the PI3K/AKT pathway | PI3K/AKT |
| MAPK3 (ERK1) | Key component of the MAPK signaling pathway | MAPK |
| STAT3 | Signal transduction and transcription activation | JAK/STAT |
| MAPK1 (ERK2) | Key component of the MAPK signaling pathway | MAPK |
| AKT1 | Central node in the PI3K/AKT signaling pathway | PI3K/AKT |
Intracellular signaling pathways are complex networks that govern fundamental cellular activities. nih.gov The ability of a compound to modulate these pathways is a key indicator of its therapeutic potential. The extracellular matrix, for instance, provides external stimuli that influence these internal signaling dynamics. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates processes such as cell proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. nih.govtmrjournals.com The canonical MAPK pathway involves a cascade of proteins including Ras, Raf, MEK, and ERK. tmrjournals.com
Network pharmacology analyses have predicted that the Qishan formula, which includes this compound as one of its ingredients, may exert its therapeutic effects by regulating the MAPK signaling pathway, among others. researchgate.net The study identified key targets within this pathway, such as MAPK1 and MAPK3, suggesting a potential modulatory role for the formula's components. researchgate.net However, direct in vitro experimental studies are required to confirm that this compound, as an individual compound, is responsible for and directly causes dysregulation of the MAPK pathway.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound “this compound” in the context of the detailed mechanistic studies outlined in your request.
Searches for the effects of this compound on the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) signaling pathway, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and Focal Adhesion Kinase (FAK) signaling yielded no relevant results. Similarly, no data could be located concerning its effects on gene expression, transcriptional regulation, or its modulation of cellular processes such as cell cycle progression, cellular migration, or cell differentiation.
Furthermore, there is no available information on preclinical pharmacological mechanistic studies of this compound in model systems, including any in vivo target engagement and pathway modulation assessments.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. The provided outline addresses highly specific areas of molecular and cellular biology for which no public research on this compound appears to exist.
Based on the conducted research, no specific studies detailing the mechanistic biomarker identification and validation for This compound in preclinical models were found.
The scientific community relies on a systematic approach to identify and validate biomarkers for novel chemical compounds. This process is crucial for understanding a compound's mechanism of action and for predicting its potential therapeutic effects and safety profile before advancing to clinical trials. crownbio.com
The general workflow for biomarker discovery involves several stages:
In Silico Analysis: Computational methods are often employed initially to predict the biological targets of a compound and potential biomarkers based on its chemical structure and known biological pathways. crownbio.com
In Vitro Studies: High-throughput screening of various cell lines or more advanced models like tumor organoids helps to identify molecular changes (e.g., in gene expression, protein levels) upon treatment with the compound. crownbio.com This can provide early indications of which cell types are responsive and what molecular pathways are affected.
In Vivo Preclinical Models: Animal models, such as xenografts or genetically engineered models, are then used to validate the findings from in vitro studies in a more complex biological system. nih.govcrownbio.com These models allow for the assessment of biomarkers in the context of a whole organism.
A variety of techniques are utilized in these studies to identify and validate mechanistic biomarkers:
Genomics and Transcriptomics: Technologies like RNA-sequencing are used to analyze changes in gene expression on a large scale. crownbio.com
Proteomics: The study of proteins and their modifications can reveal direct targets of the compound and downstream signaling effects. Techniques like mass spectrometry and immunoassays (e.g., ELISA) are commonly used. transpharmation.com
Immunohistochemistry (IHC) and Flow Cytometry: These methods allow for the visualization and quantification of specific proteins within tissues and cells, respectively, providing spatial and cell-specific biomarker information. crownbio.com
Imaging Biomarkers: Non-invasive imaging techniques can be used to monitor biological processes and treatment responses in living animals over time. visualsonics.com
The ultimate goal is to identify robust and translatable biomarkers that can be used to stratify patient populations, monitor treatment response, and make informed decisions during clinical development. transpharmation.comnih.gov These biomarkers can be categorized as pharmacodynamic (showing the drug is hitting its target), predictive (predicting patient response), or safety biomarkers (indicating potential toxicity). gavinpublishers.com
While this outlines the established process for biomarker discovery, specific research applying this framework to this compound is not publicly available at this time. Therefore, no data tables with detailed research findings on mechanistic biomarkers for this compound can be provided.
Structure Activity Relationship Sar Studies and Chemical Modification of Rubiadinophiopogonanone F
Rational Design and Synthesis of RubiadinOphiopogonanone F Analogues and Derivatives
Strategies for Functional Group Modification
Functional group modification is a fundamental aspect of medicinal chemistry used to fine-tune the biological activity of a lead compound. For homoisoflavonoids, common strategies involve altering the substituents on the aromatic A and B rings. These modifications can influence the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. medcraveonline.com
Key modifications often focus on hydroxyl and methoxy (B1213986) groups, as their presence and position can significantly impact biological activity. For instance, in related homoisoflavonoids, the presence of a 2'-hydroxy and a 4'-methoxy group has been associated with cytotoxic activity. jst.go.jp Other modifications may include the introduction of amino groups or the synthesis of glycosidic derivatives to alter solubility and bioavailability. nih.govfrontiersin.org
Table 1: Hypothetical Functional Group Modifications of a Homoisoflavonoid Scaffold and Their Potential Impact on Biological Activity
| Modification Site | Functional Group Introduced | Potential Impact on Activity | Rationale |
| Ring A (C-5, C-7) | Hydroxyl (-OH) | Increased antioxidant activity | Phenolic hydroxyls can scavenge free radicals. |
| Ring B (C-2', C-4') | Methoxy (-OCH3) | Enhanced cytotoxic effects | May improve cell permeability and target binding. jst.go.jp |
| Ring B (C-3') | N-substituted amino acids | Increased anti-proliferative activity | Can introduce new interaction points with target proteins. mdpi.comnih.gov |
| Ring C | Glycosylation | Altered bioavailability | Sugar moieties can affect solubility and transport across membranes. nih.gov |
This table is illustrative and based on general principles of medicinal chemistry and findings from related homoisoflavonoid studies.
Synthesis of Scaffold-Modified Derivatives
Beyond simple functional group changes, modifying the core scaffold of this compound can lead to the discovery of novel compounds with significantly different biological profiles. This can involve altering the heterocyclic C-ring or changing the linkage between the aromatic rings. The synthesis of such derivatives is a complex process, often requiring multi-step chemical reactions. acs.org
For example, the synthesis of various homoisoflavonoids often starts from chroman-4-ones, which are then condensed with aromatic aldehydes. medcraveonline.commedcraveonline.com This allows for the introduction of diverse B-rings. The resulting benzylidenechroman-4-ones can then undergo further modifications. medcraveonline.com
Combinatorial Library Generation for SAR Profiling
To efficiently explore the structure-activity relationships of this compound, combinatorial chemistry can be employed to generate a large library of related compounds. routledge.comacs.org This high-throughput approach allows for the rapid synthesis and screening of numerous derivatives, accelerating the identification of compounds with desired biological activities. routledge.com
The generation of a combinatorial library would involve a modular synthetic strategy where different building blocks corresponding to the A-ring, B-ring, and various substituents can be combined in numerous ways. mdpi.comnih.gov For instance, a library of flavonoid analogues has been successfully synthesized using solid-phase techniques, which facilitates the purification and handling of a large number of compounds. acs.org
Elucidation of Structural Features Critical for Biological Activity
Identifying the specific structural features of this compound that are essential for its biological effects is a primary goal of SAR studies. This knowledge allows for the design of more potent and selective analogues.
For the broader class of homoisoflavonoids, studies have revealed several key structural determinants of activity:
Substitution Pattern on the B-ring: The presence and position of hydroxyl and methoxy groups on the B-ring are often critical. For example, in a study of homoisoflavonoids from Ophiopogon japonicus, compounds with a 2'-hydroxy and 4'-methoxy substitution showed notable cytotoxicity. jst.go.jp
A-ring Oxygenation: The pattern of hydroxylation and methoxylation on the A-ring also plays a significant role in modulating activity. In a series of synthetic homoisoflavonoids, variations in the placement of these groups on the A-ring led to substantial differences in their ability to inhibit cell proliferation. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms can be crucial. For some homoisoflavonoids, different stereoisomers (E/Z isomers) have shown distinct biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com These models can then be used to predict the activity of newly designed derivatives before their synthesis, saving time and resources. medcraveonline.com
For a series of this compound derivatives, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a series of analogues for a specific biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Testing the predictive power of the model using an independent set of compounds.
Studies on other flavonoids and related compounds have successfully used QSAR to identify key descriptors related to their anti-inflammatory and antibacterial activities, such as molecular volume, electronic density, and steric hindrance. medcraveonline.commedcraveonline.com
Computational Chemistry and In Silico Approaches to SAR
Computational chemistry provides powerful tools for investigating the structure-activity relationships of molecules like this compound at an atomic level. Techniques such as molecular docking and molecular dynamics simulations can offer insights into how these compounds interact with their biological targets.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., a this compound derivative) to a target protein. This can help to rationalize the observed biological activities and guide the design of new analogues with improved binding affinity. plos.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the interaction and the key residues involved. plos.org
These in silico methods are often used in conjunction with experimental SAR and QSAR studies to provide a comprehensive understanding of how structural modifications influence biological function. mdpi.com
Molecular Docking and Dynamics Simulations
Currently, there are no published molecular docking or molecular dynamics (MD) simulation studies focused specifically on this compound. These computational techniques are crucial in modern drug discovery for predicting how a ligand, such as a natural compound, might interact with a biological target, typically a protein. rsc.orgnih.govfrontiersin.org
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.comtandfonline.com This method is widely used for the virtual screening of natural product databases to identify compounds that are likely to be biologically active. rsc.org For a compound like this compound, docking studies would be employed to screen it against various protein targets associated with a disease of interest, providing insights into its potential mechanisms of action. The results would include a docking score, which estimates the binding affinity, and a detailed view of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov
Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of the atoms and molecules in the ligand-protein complex over time. mdpi.comunilim.fr An MD simulation provides a deeper understanding of the stability of the predicted interactions and can reveal conformational changes in both the protein and the ligand upon binding. nih.govfrontiersin.orgfrontiersin.org Analysis of the simulation trajectory helps to confirm the stability of the docked pose and provides a more dynamic picture of the molecular recognition process. nih.gov
Table 1: Illustrative Data from a Hypothetical Molecular Docking and MD Simulation Study of this compound
This table represents the type of data that would be generated from computational studies. Specific findings for this compound are not yet available in published research.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Complex Stability during MD Simulation (RMSD) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Artificial Intelligence and Machine Learning in Lead Compound Optimization
The application of artificial intelligence (AI) and machine learning (ML) to the lead optimization of this compound has not been described in the scientific literature. These technologies are revolutionizing drug discovery by accelerating the refinement of promising "hit" compounds into viable drug candidates. ijrpas.compreprints.org
Furthermore, generative AI models can propose novel chemical structures that are predicted to have improved activity and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govijrti.org By integrating AI into the discovery workflow, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error methods. ijrti.orgacs.org For a natural product like this compound, AI could suggest modifications to its core structure to enhance efficacy while minimizing potential off-target effects. ijrpas.com
Table 2: Potential Applications of AI/ML in the Optimization of this compound
This table outlines how AI and machine learning methodologies could be hypothetically applied to optimize this natural product.
| AI/ML Application | Objective | Expected Outcome |
| QSAR Modeling | To identify the relationship between the chemical structure of derivatives and their biological activity. | A predictive model that guides the synthesis of more potent analogs by highlighting key structural features. |
| Generative Models | To design novel molecules based on the this compound scaffold with enhanced properties. | A set of virtual compounds with high predicted activity and favorable ADMET profiles for synthesis and testing. |
| ADMET Prediction | To forecast the pharmacokinetic and toxicity properties of potential derivatives. | Early identification and elimination of compounds likely to fail in later stages of drug development. |
| Target Prediction | To identify potential new biological targets for this compound and its analogs. | Repurposing the compound for new therapeutic applications and elucidating its polypharmacology. acs.org |
Analytical Detection and Quantification Methodologies for Rubiadinophiopogonanone F
Chromatographic Methods for Detection and Quantification
Chromatography remains the cornerstone for the analysis of phytochemicals due to its high resolution, sensitivity, and adaptability. Various chromatographic techniques have been successfully applied to the separation and quantification of Rubiadin (B91156) and Ophiopogonanone F from complex plant matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence Detection)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of Rubiadin in herbal extracts and formulations. nih.govmedchemexpress.commdpi.com Reversed-phase (RP) columns, particularly C18, are most commonly employed for separation. nih.govmdpi.comdovepress.com
For the detection of Rubiadin, a UV detector is frequently used, with detection wavelengths typically set between 203 nm and 300 nm. nih.govdovepress.com One validated isocratic RP-HPLC method uses a mobile phase of methanol (B129727) and water (80:20 v/v) on a Hi-Qsil C18 column, with detection at 300 nm. nih.govmdpi.com This method demonstrated good linearity in the concentration range of 10-50 µg/ml, with a limit of detection (LOD) of 55.75 ng/ml and a limit of quantification (LOQ) of 184 ng/ml. nih.gov Another method employed a mobile phase of 0.05% v/v acetic acid and acetonitrile (B52724) (85:15 v/v) with UV detection at 203 nm for quantifying Rubiadin in a Rubia cordifolia extract. dovepress.com The presence of Rubiadin in serum and skin has also been identified and quantified using HPLC, underscoring its utility in pharmacokinetic studies. nih.gov
For Ophiopogonanone F and other homoisoflavonoids, HPLC is a principal method for analysis and quality control of Ophiopogon japonicus. plos.org These analyses often use RP-HPLC with a mobile phase consisting of a binary mixture of acetonitrile and aqueous acetic acid. plos.org Semi-preparative HPLC has also been instrumental in the isolation and purification of homoisoflavonoids, including Ophiopogonanone F. frontiersin.org
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Hi-Qsil C18 (250×4.6mm) nih.govmdpi.com | C18 column dovepress.com | RPC18 column (250×4.6 mm, 5 μm) medchemexpress.com |
| Mobile Phase | Methanol: Water (80:20 v/v) nih.govmdpi.com | Acetic acid (0.05% v/v): Acetonitrile (85:15 v/v) dovepress.com | Methanol: Water medchemexpress.com |
| Detection Wavelength | 300 nm nih.gov | 203 nm dovepress.com | 295 nm medchemexpress.com |
| Retention Time (min) | 8.675 nih.gov | Not Specified | 7.920 medchemexpress.com |
| Linearity Range | 10-50 µg/ml nih.govmedchemexpress.com | 10–60 μg/mL dovepress.com | 10-50 µg/ml medchemexpress.com |
| LOD / LOQ (ng/ml) | 55.75 / 184 nih.gov | Not Specified | 55.75 / 200 medchemexpress.com |
| Recovery (%) | 98-102% nih.govmedchemexpress.com | Not Specified | 98-102% medchemexpress.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying components in complex mixtures. etamu.edu An ethanolic root extract of Rubia cardifolia was analyzed using GC-MS, which successfully identified Rubiadin as a major constituent with a relative peak area of 30.81%. researchgate.netinnovareacademics.in This demonstrates the feasibility of GC-MS for the identification and semi-quantitative analysis of Rubiadin in plant extracts. innovareacademics.in The technique is particularly valuable for analyzing volatile and thermally stable compounds. etamu.edu
Currently, there is a lack of published research specifically detailing the use of GC-MS for the analysis of Ophiopogonanone F. The applicability of GC-MS to homoisoflavonoids may require derivatization to increase their volatility and thermal stability, a common practice for polar compounds. researchgate.net The polarity and molecular weight of Ophiopogonanone F would be key factors in developing a successful GC-MS method.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to LC with UV detection, making them ideal for analyzing complex matrices and identifying unknown compounds. caymanchem.com
For Rubiadin, a highly selective and sensitive method using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has been developed for its quantification in Morinda officinalis. impactfactor.org This method, operating in multiple reaction monitoring (MRM) mode, provides excellent linearity and low limits of quantification (2.6 to 27.57 ng/mL for a panel of compounds including rubiadin). impactfactor.org Furthermore, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) has been employed to investigate the fragmentation pathways of Rubiadin, aiding in its structural confirmation. impactfactor.org The proposed fragmentation of the [M-H]⁻ ion at m/z 253 includes losses of CO₂ (to m/z 209), followed by losses of CO (to m/z 181) and CH₂ (to m/z 195). impactfactor.org
LC-MS is also a powerful technique for the analysis of homoisoflavonoids like Ophiopogonanone F. plos.orgcaymanchem.com An efficient and sensitive method using UPLC-QTOF-MS has been developed for the comprehensive profiling of chemical constituents in related plant rhizomes, where Ophiopogonanone F was identified with a quasi-molecular ion [M-H]⁻ at m/z 373.1264. caymanchem.com This technique is invaluable for analyzing small molecules and offers high sensitivity and selectivity for trace analysis in multi-component substances. caymanchem.com LC-Q/TOF-MS has also been utilized to identify the metabolites of other homoisoflavonoids, demonstrating its utility in metabolic studies. ox.ac.uk
Immunoassay-Based Detection Techniques
Immunoassays are biochemical tests that measure the presence or concentration of a molecule through the use of an antibody or antigen. abyntek.com Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Immunoassay (FIA) are known for their high sensitivity, specificity, and high-throughput capabilities. nih.govnal-vonminden.comnih.gov An FIA, for example, uses a fluorescent-labeled antibody that binds to a target antigen, and the resulting fluorescence intensity is proportional to the antigen's concentration. nal-vonminden.com
Despite the potential advantages, a review of the current scientific literature indicates that specific immunoassays for the direct detection and quantification of Rubiadin or Ophiopogonanone F have not yet been developed. The development of such assays would require the production of specific monoclonal or polyclonal antibodies that can recognize these small molecules (haptens), a process that involves conjugating them to larger carrier proteins. nih.gov While no specific kits are available, the principles of immunoassay technology present a promising avenue for future development of rapid and sensitive detection methods for these compounds. frontiersin.org
Advanced Spectroscopic and Imaging Techniques for Detection
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR). mdpi.com The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. mdpi.com This allows for the determination of the absolute concentration of an analyte in a sample, often by comparison to an internal standard of known concentration. ox.ac.uk
The use of ¹H-qNMR has been successfully validated for the quantitative analysis of anthraquinone (B42736) derivatives in Rubia extracts. mdpi.com For Rubiadin, the ¹H-NMR spectrum shows characteristic signals that can be used for quantification, such as a sharp singlet for the methyl group protons (δ 2.02) and distinct signals for the aromatic protons. dovepress.comnih.gov This allows for accurate and direct quantification without the need for compound-specific reference standards for calibration curves, a major advantage over chromatographic methods. mdpi.com
While specific qNMR methods for Ophiopogonanone F have not been explicitly reported, the technique is highly applicable. The structures of Ophiopogonanone F and other homoisoflavonoids have been elucidated using NMR spectroscopy, meaning their characteristic ¹H-NMR spectra are known. frontiersin.org This foundational spectral data is the prerequisite for developing a ¹H-qNMR method for its quantification. The technique is particularly valuable for purity assessment and the analysis of complex mixtures without requiring chromatographic separation. nih.gov
Surface-Enhanced Raman Scattering (SERS) for High Sensitivity
A comprehensive search of scientific databases yielded no specific studies on the application of Surface-Enhanced Raman Scattering (SERS) for the detection or quantification of RubiadinOphiopogonanone F. However, SERS has been successfully employed for the high-sensitivity analysis of other classes of natural organic compounds, such as anthraquinones and other homoisoflavonoids. mdpi.com
SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically made of gold or silver. This enhancement can be several orders of magnitude, allowing for the detection of trace amounts of an analyte, potentially down to the single-molecule level. The technique provides a unique "fingerprint" spectrum based on the vibrational modes of the molecule, enabling specific identification.
Key Principles of SERS:
Electromagnetic Enhancement: This is the primary mechanism, arising from the excitation of localized surface plasmons on the metallic nanostructures by incident laser light. This creates a greatly amplified electromagnetic field at the surface, which enhances both the excitation of the analyte molecules and their resulting Raman scattering.
For a hypothetical SERS analysis of this compound, researchers would need to develop a protocol involving the selection of an appropriate SERS-active substrate (e.g., silver or gold nanoparticles) and optimize conditions to ensure the adsorption of the molecule to the substrate for analysis. While data for other homoisoflavonoids exists, specific spectral markers for this compound would need to be established through dedicated research.
| Parameter | Description | Relevance to High-Sensitivity Detection |
| Enhancement Factor | The degree of amplification of the Raman signal. | Can reach 10¹⁰ to 10¹¹ enabling detection of extremely low concentrations. |
| Substrate | Nanostructured metal surface (e.g., Ag, Au). | The morphology and material of the substrate are critical for achieving high sensitivity. mdpi.com |
| Specificity | Provides a unique vibrational fingerprint. | Allows for specific identification of the target molecule even in complex mixtures. |
Imaging-Based Droplet Analysis for Distribution Studies
There is currently no published research detailing the use of imaging-based droplet analysis for distribution studies of this compound. This technique is a subset of microfluidics, a technology that handles and manipulates minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers.
Imaging-based droplet analysis is a high-throughput method used to study the properties and contents of individual droplets in a microfluidic system. In this approach, thousands to millions of discrete droplets, each acting as an independent micro-reactor, are generated and analyzed using microscopy and automated image processing. This method is particularly useful for studying the distribution of a substance within a sample by encapsulating partitioned parts of that sample into individual droplets and then analyzing the content of each one.
Methodology for a Potential Distribution Study:
Sample Preparation: An extract from a plant source, such as the tuber of Ophiopogon japonicus, would be prepared.
Droplet Generation: The extract would be introduced into a microfluidic device that partitions the sample into a vast number of picoliter- to nanoliter-sized droplets.
Imaging: These droplets would be passed through a detection point where a microscope captures images. Analysis could be based on fluorescence (if the compound is naturally fluorescent or labeled with a fluorescent tag) or other optical properties.
Data Analysis: Automated image analysis software would then quantify the signal from each droplet, allowing for the creation of a distribution profile of the compound's concentration across the original sample.
This technique could hypothetically be used to study the spatial distribution of this compound within the plant tissue by analyzing droplets generated from micro-dissected sections. However, the development of such an application would require significant research to establish the appropriate microfluidic device design, detection methods, and data analysis pipelines.
| Feature | Description | Application in Distribution Studies |
| High Throughput | Analysis of thousands to millions of droplets per second. | Allows for statistically robust characterization of compound distribution from a large number of micro-samples. |
| Compartmentalization | Each droplet is an isolated micro-environment. | Prevents cross-contamination and allows for the analysis of individual encapsulated particles or cells. |
| Low Sample Volume | Requires only microliters of the original sample. | Ideal for analyzing precious or limited biological material. |
Natural Occurrence and Ecological Context of Rubiadinophiopogonanone F
Identification of Original Biological Sources and Associated Organisms
RubiadinOphiopogonanone F is a naturally occurring homoisoflavonoid that has been identified and isolated from the tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. medchemexpress.eu This plant belongs to the Asparagaceae family and is a perennial, evergreen herb. nih.govnparks.gov.sg The compound's name is a composite, reflecting structural moieties that are characteristic of compounds found in different plant genera. The "Rubiadin" portion of the name is suggestive of a structural similarity to rubiadin (B91156), an anthraquinone (B42736) found in the Rubia genus. However, the isolation of this compound has been specifically documented from Ophiopogon japonicus, which is known for its rich and diverse array of homoisoflavonoids. jst.go.jpresearchgate.netnih.govmdpi.com
The tubers of Ophiopogon japonicus are the primary source from which this compound has been extracted. medchemexpress.eu These tubers are known to contain a variety of other secondary metabolites, including a significant number of other homoisoflavonoids, steroidal saponins (B1172615), polysaccharides, and organic acids. jst.go.jpnih.govrsc.orgscielo.brfrontiersin.org In the study that identified this compound, it was isolated alongside several other new homoisoflavonoids, namely ophiopogonanone C, ophiopogonanone D, ophiopogonone C, and ophiopogonanone E. medchemexpress.eu
Ophiopogon japonicus is not known to have specific symbiotic relationships with other organisms that are directly linked to the production of this compound. However, like many plants, its growth and health, and by extension its secondary metabolite production, can be influenced by soil microorganisms. For instance, research has been conducted on the interactions between Ophiopogon japonicus and soil microbes like Pseudomonas tianjinensis and the arbuscular mycorrhizal fungus Corymbiglomus tortuosum in the context of nutrient uptake and stress tolerance. rescodedios.com
Table 1: Biological Source and Associated Compounds of this compound
| Characteristic | Description |
|---|---|
| Primary Biological Source | Ophiopogon japonicus (Thunb.) Ker-Gawl |
| Plant Family | Asparagaceae |
| Plant Part | Tubers |
| Associated Homoisoflavonoids | Ophiopogonanone C, Ophiopogonanone D, Ophiopogonone C, Ophiopogonanone E, Methylophiopogonanone A, Methylophiopogonanone B |
| Other Associated Compounds | Steroidal saponins, Polysaccharides, Organic acids |
Global and Regional Distribution Patterns
Ophiopogon japonicus is native to East and Southeast Asia. nih.govjst.go.jp Its natural habitat spans across several countries, including China, Japan, and Korea. bishopmuseum.orgefloras.org In China, it is widely distributed across various provinces such as Anhui, Fujian, Guangdong, Guangxi, Guizhou, Hebei, Henan, Hubei, Hunan, Jiangsu, Jiangxi, Shaanxi, Shandong, Sichuan, Taiwan, Yunnan, and Zhejiang. efloras.org
The plant is typically found in woodland areas, dense scrub in ravines, and on moist, shady slopes and along streams at elevations ranging from 200 to 2800 meters. efloras.org Due to its medicinal importance and use as an ornamental groundcover, Ophiopogon japonicus is also widely cultivated, particularly in the Sichuan and Zhejiang provinces of China. rsc.org Its adaptability has led to its introduction in other parts of the world, where it is primarily used in landscaping. bishopmuseum.orglsuagcenter.com
**Table 2: Geographic Distribution of *Ophiopogon japonicus***
| Region | Status | Specific Locations |
|---|---|---|
| East Asia | Native | China, Japan, Korea bishopmuseum.orgefloras.org |
| Southeast Asia | Native | Vietnam rsc.org |
| South Asia | Native | India nih.gov |
| Other Regions | Introduced | Used as an ornamental plant in various regions globally bishopmuseum.orglsuagcenter.com |
Environmental and Biological Factors Influencing Biosynthesis and Accumulation
The biosynthesis and accumulation of homoisoflavonoids like this compound in Ophiopogon japonicus are influenced by a combination of genetic, environmental, and developmental factors. While specific studies on the biosynthesis of this compound are not extensively detailed, general principles of homoisoflavonoid production in plants can be applied.
Homoisoflavonoids are biosynthetically derived from chalcone (B49325) precursors. thieme-connect.de The production of these specialized metabolites is often a plant's response to its environment and can be part of its defense mechanisms or developmental processes. The concentration and composition of these compounds, including this compound, in the tubers of Ophiopogon japonicus can be expected to vary based on several factors.
Environmental Factors:
Light: Ophiopogon japonicus thrives in partial to full shade. lsuagcenter.combloomindesigns.complantiary.com The intensity and quality of light can affect the photosynthetic rate and the allocation of carbon to secondary metabolic pathways, including the biosynthesis of flavonoids and their derivatives.
Soil Composition: The plant prefers well-drained, fertile, and slightly acidic soils. lsuagcenter.complantiary.com The availability of essential nutrients and the soil's physical properties can significantly impact plant growth and the production of secondary metabolites.
Water Availability: Consistent moisture is beneficial for the growth of Ophiopogon japonicus. bloomindesigns.complantiary.com Periods of drought or excessive water can induce stress, which may alter the profile of secondary metabolites as part of the plant's stress response.
Temperature: The plant is tolerant of a range of temperatures and can be found in both subtropical and temperate climates. aquasabi.com Temperature fluctuations can influence enzymatic activities involved in the biosynthetic pathways of homoisoflavonoids.
Biological Factors:
Plant Development: The accumulation of secondary metabolites is often tissue-specific and varies with the developmental stage of the plant. In the case of this compound, it is found in the tubers, which are storage organs. medchemexpress.eu The concentration of this compound may fluctuate with the age and developmental stage of the tubers.
Genetic Variation: Different cultivars or populations of Ophiopogon japonicus may exhibit variations in their genetic makeup, leading to differences in the types and quantities of homoisoflavonoids they produce.
Biotic Stress: Interactions with pathogens or herbivores can trigger the plant's defense mechanisms, often leading to an increased production of secondary metabolites. While not specifically documented for this compound, this is a common phenomenon in plants.
**Table 3: Factors Influencing Biosynthesis of Compounds in *Ophiopogon japonicus***
| Factor | Influence on Plant and Biosynthesis |
|---|---|
| Light | Prefers partial to full shade; light conditions can modulate secondary metabolite production. lsuagcenter.combloomindesigns.complantiary.com |
| Soil | Thrives in well-drained, fertile, slightly acidic soil; nutrient availability impacts growth and metabolism. lsuagcenter.complantiary.com |
| Water | Requires consistent moisture; water stress can alter secondary metabolite profiles. bloomindesigns.complantiary.com |
| Temperature | Tolerant of a range of temperatures; affects enzymatic reactions in biosynthetic pathways. aquasabi.com |
| Plant Age | Accumulation of compounds is tissue-specific and can vary with the developmental stage of the tubers. |
| Genetics | Different varieties may have different capacities for producing specific homoisoflavonoids. |
Future Research Trajectories and Translational Scientific Impact for Rubiadinophiopogonanone F
Integration of Omics Data for Systems-Level Understanding
A comprehensive understanding of the biological effects of RubiadinOphiopogonanone F necessitates a systems-level approach, integrating various "omics" data to elucidate its mechanism of action. Systems biology, which studies the complex interactions within biological systems, provides a framework for this deep dive. researchgate.net The primary source of information for such an approach comes from omics technologies. researchgate.net
One relevant example is the investigation of the Qishan formula (QSF), a traditional Chinese medicine preparation used for lung adenocarcinoma, in which this compound has been identified as a constituent. researchgate.net A study integrating network pharmacology, molecular docking, and proteomics was conducted to explore the formula's potential pharmacological effects. researchgate.netnih.govnih.gov Network pharmacology is a powerful tool that combines pharmacology, molecular biology, and bioinformatics to create a network of relationships between effective components, their targets, and the associated diseases, thereby explaining disease development from a systems biology perspective. nih.gov
In the study of the Qishan formula, researchers utilized databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and others to identify active ingredients and their potential targets. researchgate.netnih.govnih.gov Tandem mass tag (TMT) quantitative proteomics was employed to identify core targets and pathways. researchgate.netnih.gov This multi-omics approach revealed that the formula likely acts on key targets including TP53, SRC, PIK3R1, MAPK3, STAT3, MAKP1, HSP90AA1, PIK3CA, HRAS, and AKT1. researchgate.netnih.govnih.gov The study further suggested that the therapeutic effects in lung adenocarcinoma may be mediated through the regulation of biological processes like signal transduction, protein phosphorylation, cell proliferation, and apoptosis via pathways such as the PI3K/AKT, MAPK, and FoxO signaling pathways. researchgate.netnih.govnih.gov Proteomics analysis identified 207 differentially expressed proteins, and combined with network pharmacology and molecular docking, it was found that core components of the formula may target TP53 through the PI3K/AKT signaling pathway. researchgate.netnih.govnih.gov
Future research on this compound should aim to dissect its specific contribution to these effects. By applying similar proteomic and metabolomic techniques to cells or tissues treated with the isolated compound, a more precise understanding of its individual impact on protein expression and metabolic pathways can be achieved. nih.govnih.gov This will help to build a detailed systems-level model of its activity.
Development of Advanced Preclinical Models for Mechanistic Validation
To validate the mechanisms of action suggested by omics data, the development and use of advanced preclinical models are essential. ki.sefusfoundation.org Preclinical research for lung cancer, a potential therapeutic area for compounds from the Qishan formula, often involves a range of models. ki.se These include isogenic cell-based assays, xenografts, and transgenic lung cancer models. nih.gov For instance, studies on other potential lung cancer therapeutics have utilized such models to demonstrate efficacy, such as inducing tumor regression. nih.gov
Future research on this compound would require similar rigorous preclinical testing. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important as they can better represent the heterogeneity of human cancers. nih.gov The efficacy of novel therapeutics, such as the bispecific T-cell engager AMG 757 in small-cell lung cancer, has been evaluated in PDX models. nih.gov
Therefore, a crucial future direction would be to assess the effects of this compound in these advanced preclinical models of lung cancer. This would involve administering the purified compound to animal models harboring lung tumors to observe its effects on tumor growth, metastasis, and the molecular pathways identified in the omics studies. Such experiments are critical for the mechanistic validation of the compound's therapeutic potential. ki.sefusfoundation.org
Exploration of this compound as a Mechanistic Probe for Biological Research
Beyond its potential therapeutic applications, this compound could serve as a valuable mechanistic probe for biological research. A mechanistic probe is a molecule used to investigate a specific biological process or pathway. rsc.orgrsc.org Fluorescent probes, for example, are widely used to monitor specific biological activities and analytes within cells. mdpi.comnih.gov
Given the findings from the Qishan formula study that suggest an interaction with specific signaling pathways like PI3K/AKT and MAPK, this compound could potentially be developed into a probe to study these pathways. researchgate.netnih.govnih.gov If the compound is found to be a specific inhibitor or activator of a key protein within these cascades, it could be used to dissect the roles of that protein in various cellular processes.
To achieve this, the compound could be modified, for instance, by attaching a fluorescent tag, to allow for its visualization within cells and to study its interactions with its target proteins. nih.gov This would enable researchers to track its localization and effects in real-time, providing deeper insights into the dynamics of the signaling pathways it modulates. The development of this compound as a mechanistic probe would represent a significant contribution to the toolbox of chemical biology.
Strategic Research into this compound as a Lead Compound for Novel Therapeutic Development
A lead compound is a chemical entity that demonstrates promising pharmacological or biological activity and serves as the starting point for the development of a new drug. frontiersin.orgnih.govpreprints.org The process of drug discovery often involves identifying such compounds and then optimizing their structure to enhance their efficacy, selectivity, and pharmacokinetic properties. pion-inc.com Natural products have historically been a rich source of lead compounds. frontiersin.org
The identification of this compound within the Qishan formula, which is used to treat lung adenocarcinoma, suggests that it may possess anticancer properties. researchgate.netnih.govnih.gov However, the initial network pharmacology studies highlighted other components of the formula, such as baicalein (B1667712) and methylophiopogonone B, as the core active ingredients based on their high degree of connectivity in the drug-target network. researchgate.netnih.gov
Therefore, strategic research is required to determine if this compound itself has sufficient biological activity to be considered a lead compound. This would involve:
Isolation and Purification: Obtaining a pure sample of this compound to study its individual effects.
In Vitro Screening: Testing the compound against a panel of cancer cell lines to determine its potency and selectivity.
Target Identification and Validation: Confirming its molecular targets using techniques like affinity chromatography and mass spectrometry.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how its chemical structure relates to its biological activity, which is a key part of lead optimization. preprints.org
Should this compound exhibit promising activity in these initial studies, it could then be advanced into the lead optimization phase, where its structure would be chemically modified to improve its drug-like properties. pion-inc.com This strategic research path is essential to translate the initial finding of this compound in a traditional medicine formula into a potential modern therapeutic.
Q & A
Q. How to align Rubiadin-Ophiopogonanone F research with theoretical frameworks in natural product drug discovery?
- Methodological Answer :
- Link studies to established theories (e.g., “network pharmacology” for multi-target effects).
- Use molecular docking simulations to hypothesize interactions with predicted targets (e.g., AutoDock Vina).
- Contextualize findings within evolutionary biology (e.g., ecological roles of anthraquinones in plant defense) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
